![molecular formula C13H13BrO2 B6608509 methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2866308-91-8](/img/structure/B6608509.png)
methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromophenyl)bicyclo[111]pentane-1-carboxylate is a chemical compound with the molecular formula C13H13BrO2 It is characterized by a bicyclo[111]pentane core structure substituted with a 4-bromophenyl group and a methyl ester functional group
Zukünftige Richtungen
Bicyclo[1.1.1]pentanes, including “methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate”, have potential applications in drug design due to their ability to act as bioisosteres of certain functional groups . Future research may focus on the development of synthetic methodologies for these compounds and their application in the design of new drugs .
Wirkmechanismus
Target of Action
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a derivative of bicyclo[1.1.1]pentanes (BCPs), which are known to be important bioisosteres with para-substituted aromatic rings Bcps are generally used as bioisosteres to replace phenyl, tert-butyl, and alkyne functional groups in various pharmaceutical molecules .
Mode of Action
For instance, they can participate in cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reactions involving radicals derived from diazo esters . This results in the formation of disubstituted BCP ketones .
Biochemical Pathways
Bcps are known to be involved in various biochemical processes due to their unique structure and ability to replace certain functional groups in bioactive molecules .
Pharmacokinetics
The pharmaceutical industry has recognized the three-dimensional carbon framework of bcps as a suitable bioisostere that can alter the pharmacokinetic properties of various drugs .
Result of Action
Bcps are known to add three-dimensional character and saturation to compounds, which can enhance the solubility and potency of a medicine .
Action Environment
It is known that the stability of bcps can be influenced by factors such as temperature and light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to a series of reactions to introduce the desired substituents.
Introduction of the 4-bromophenyl group: This step involves the use of a brominated aromatic compound, such as 4-bromobenzyl bromide, in a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Reduction Reactions: Products include primary alcohols.
Oxidation Reactions: Products include carboxylic acids and ketones.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate: Similar structure but lacks the 4-bromophenyl group.
Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate: Similar structure with a chlorophenyl group instead of a bromophenyl group.
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate: Contains an amino group protected by a tert-butoxycarbonyl group.
Uniqueness
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the 4-bromophenyl group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-16-11(15)13-6-12(7-13,8-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJLOTBJLOUHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
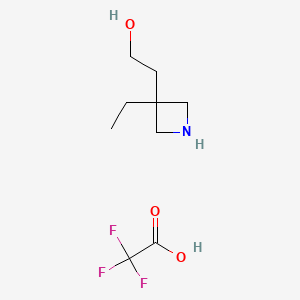

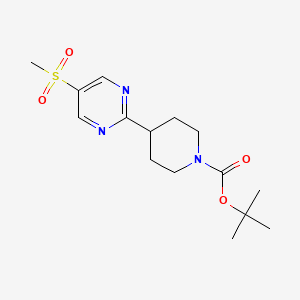

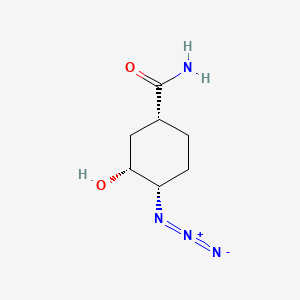

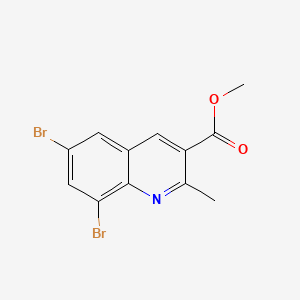
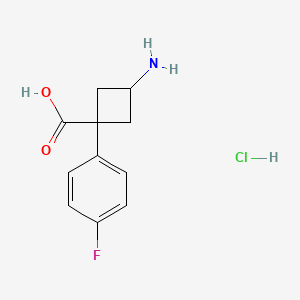
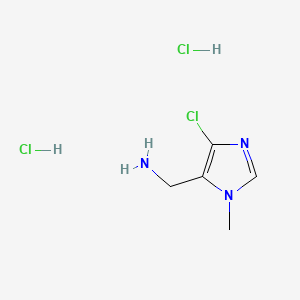
![ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate](/img/structure/B6608490.png)
![methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B6608504.png)

![rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate](/img/structure/B6608528.png)
![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride](/img/structure/B6608529.png)
